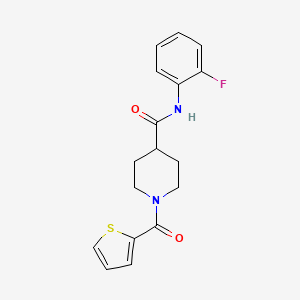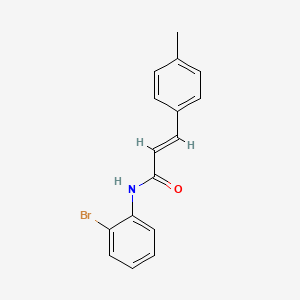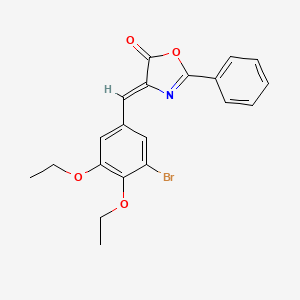![molecular formula C17H18N2O B5875953 1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one](/img/structure/B5875953.png)
1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methylphenyl)-3-[(3-pyridinylmethyl)amino]-2-buten-1-one is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as J147 and has been studied extensively for its neuroprotective and cognitive-enhancing properties.
Wirkmechanismus
The exact mechanism of action of J147 is not fully understood, but it is believed to act through multiple pathways. J147 has been shown to increase the production of ATP, a molecule that provides energy to cells. It also activates the transcription factor PGC-1α, which regulates mitochondrial function and energy metabolism. J147 also increases the expression of neurotrophic factors, which promote the growth and survival of neurons.
Biochemical and Physiological Effects:
J147 has been shown to have a range of biochemical and physiological effects in preclinical studies. It has been shown to reduce oxidative stress, inflammation, and apoptosis in neuronal cells. J147 also increases the expression of synaptic proteins and improves synaptic plasticity, which is important for learning and memory.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using J147 in lab experiments is its neuroprotective properties, which make it a useful tool for studying neurodegenerative diseases. However, J147 has a low solubility in water, which can make it difficult to work with in some experiments. Additionally, the synthesis of J147 is complex and requires specialized equipment and expertise.
Zukünftige Richtungen
There are several future directions for research on J147. One area of interest is the potential use of J147 in combination with other compounds for the treatment of neurodegenerative diseases. Another area of research is the optimization of the synthesis method to increase the yield and purity of J147. Finally, further studies are needed to fully understand the mechanism of action of J147 and its potential therapeutic applications.
Synthesemethoden
The synthesis of J147 involves the reaction of two precursors, curcumin and cyclohexanone. The reaction is catalyzed by a base and occurs in a solvent mixture of ethanol and water. The yield of J147 is typically around 10-15%.
Wissenschaftliche Forschungsanwendungen
J147 has been studied for its potential therapeutic applications in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. In preclinical studies, J147 has been shown to improve cognitive function, reduce amyloid-beta levels, and protect against neuronal damage.
Eigenschaften
IUPAC Name |
(E)-1-(4-methylphenyl)-3-(pyridin-3-ylmethylamino)but-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-5-7-16(8-6-13)17(20)10-14(2)19-12-15-4-3-9-18-11-15/h3-11,19H,12H2,1-2H3/b14-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQFFAZBAVUOYDF-GXDHUFHOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=C(C)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C(\C)/NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-methoxy-6-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenol](/img/structure/B5875879.png)
![1-[2-(3-methoxyphenoxy)ethyl]piperidine](/img/structure/B5875891.png)
![N-(3-pyridinylmethyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B5875896.png)
![N'-[2-(2-chlorophenoxy)acetyl]cyclopropanecarbohydrazide](/img/structure/B5875904.png)
![4-chloro-N-ethyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B5875906.png)



![4-fluorobenzaldehyde [2-(4-bromophenyl)-4-quinazolinyl]hydrazone](/img/structure/B5875946.png)


![N-[3-(aminocarbonyl)-5-methyl-4-phenyl-2-thienyl]-3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxamide](/img/structure/B5875977.png)
